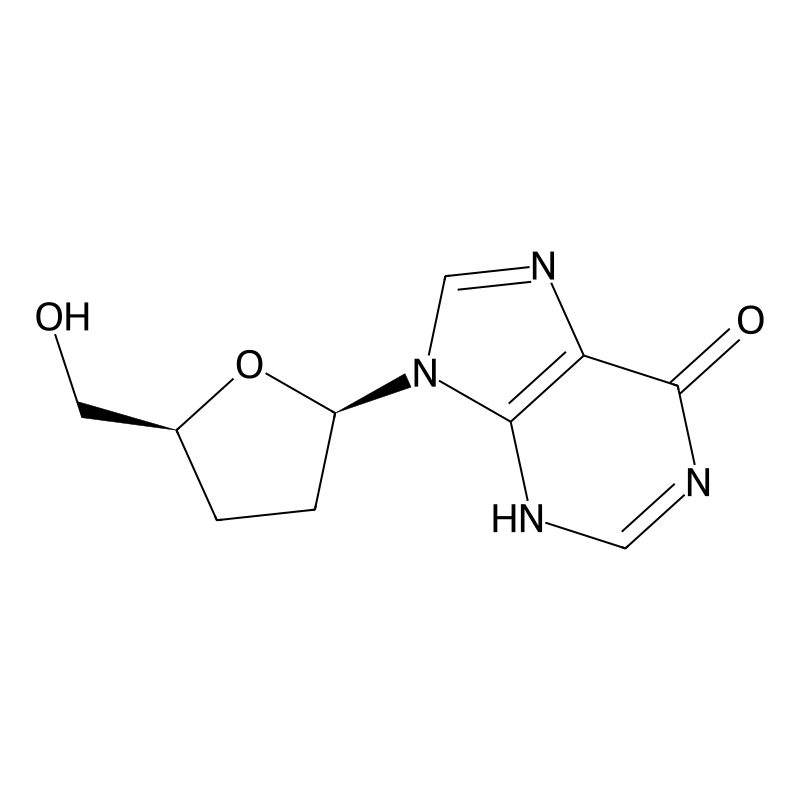

Didanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Aqueous solubility at pH 6 and 25 °C is approx 27.3 mg/ml

Solubility at 23 °C (mg/ml): acetone, <1; acetonitrile, <1; t-butanol, <1; chloroform, <1; dimethylacetamide, 45; DMSO, 200; ethanol, 1; ethyl acetate,1; hexane,1; methanol, 6; methylene chloride, <1; 1- and 2-propanol, <1; propylene glycol, 8.

6.58e+00 g/L

H2O 20 (mg/mL)

0.1 N KH2PO4 (pH4) 19 (mg/mL)

0.1 N KH2PO4 (pH9) 23 (mg/mL)

MeOH 5 (mg/mL)

EtOH 2.5 (mg/mL)

DMSO 43 (mg/mL)

CHCl3 insoluble (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Didanosine belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of HIV-1. HIV uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which it then integrates into the host cell's DNA. Didanosine resembles a natural nucleoside (building block of DNA) but lacks a hydroxyl group at the 3' position. This modified structure allows it to be incorporated into the growing viral DNA chain by reverse transcriptase, but it terminates the chain prematurely because it cannot form the phosphodiester bond needed for further chain elongation [].

Antiviral Activity

Studies have shown that didanosine has potent in vitro (in a laboratory setting) activity against HIV-1, including strains resistant to other NRTIs like zidovudine (AZT) []. This made it a valuable research tool for investigating combination therapies for HIV treatment.

Didanosine, also known as 2',3'-dideoxyinosine, is a synthetic nucleoside analogue primarily used in the treatment of human immunodeficiency virus (HIV) infections. It was first approved for clinical use in 1990 and is marketed under various brand names, including Videx. Didanosine functions as a potent inhibitor of HIV reverse transcriptase, which is crucial for viral replication. Its chemical structure is characterized by the absence of a 3'-hydroxy group on the sugar moiety, preventing the formation of phosphodiester linkages necessary for nucleic acid chain elongation .

Didanosine undergoes phosphorylation within cells to yield its active metabolite, dideoxyadenosine triphosphate. This metabolite competes with natural deoxyadenosine triphosphate for incorporation into viral DNA, effectively terminating the DNA chain due to its structural modifications. The compound is susceptible to hydrolysis at low pH levels, leading to rapid degradation into hypoxanthine and 2',3'-dideoxyribose .

Didanosine exhibits significant antiviral activity against HIV-1 by acting as a nucleoside reverse transcriptase inhibitor. Its mechanism involves competitive inhibition against natural nucleotides and chain termination upon incorporation into viral DNA. The drug's bioavailability ranges from 30% to 54%, with peak plasma concentrations occurring within 0.5 to 1.5 hours after administration . Common side effects include gastrointestinal disturbances, peripheral neuropathy, and potential hepatotoxicity, particularly in long-term use .

Didanosine is primarily used in the management of HIV/AIDS, often in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce viral load. It has been pivotal in the development of highly active antiretroviral therapy (HAART) regimens . Additionally, research continues into its potential applications against other viral infections due to its mechanism of action.

Didanosine interacts with various substances that can affect its metabolism and efficacy:

- Food: The presence of food significantly reduces its bioavailability, necessitating administration on an empty stomach.

- Alcohol: Concurrent use with alcohol can exacerbate hepatotoxicity and increase the risk of pancreatitis.

- Other Medications: Didanosine may interact with other drugs that influence renal clearance or hepatic metabolism, potentially altering its therapeutic effects .

Several compounds share structural and functional similarities with didanosine:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Zidovudine | Nucleoside Reverse Transcriptase Inhibitor | Incorporates into viral DNA; lacks a 3'-OH group | First approved antiretroviral drug |

| Lamivudine | Nucleoside Reverse Transcriptase Inhibitor | Chain terminator; less mitochondrial toxicity | More favorable safety profile |

| Stavudine | Nucleoside Reverse Transcriptase Inhibitor | Similar mechanism; can cause peripheral neuropathy | Higher incidence of lactic acidosis |

| Abacavir | Nucleoside Reverse Transcriptase Inhibitor | Competitively inhibits reverse transcriptase | Associated with hypersensitivity reactions |

Didanosine stands out due to its specific structural modifications that confer unique pharmacokinetic properties and a distinct side effect profile compared to these other nucleoside analogues .

The synthesis of didanosine (2',3'-dideoxyinosine) has evolved significantly since its initial development, with two primary synthetic approaches emerging: traditional chemical synthesis and modern enzymatic biosynthesis [1] [2] [3].

Chemical Synthesis Methods

The earliest and most widely employed chemical synthesis routes utilize multi-step processes involving protecting group strategies and catalytic deoxygenation reactions. The classical approach begins with 2'-deoxyinosine and employs selective benzoylation followed by thiocarbonyldiimidazole-mediated deoxygenation [3]. This method involves dropwise addition of a pyridine solution of benzoyl chloride to 2'-deoxyinosine suspended in pyridine, forming 5'-O-benzoyl-2'-deoxyinosine. The intermediate is then treated with 1,1'-thiocarbonyldiimidazole to form the thioimidazolide, followed by deoxygenation at the 3' position to give 5'-O-benzoyl-2',3'-dideoxyinosine. Final removal of the benzoate group using anhydrous methanol saturated with anhydrous ammonia at 0°C yields didanosine with 90% yield [3].

Alternative chemical routes employ catalytic hydrogenation of 2',3'-didehydro-2',3'-dideoxyinosine derivatives [1]. The patent literature describes two main synthetic routes: 1) catalytic hydrogenation of protected intermediates followed by protecting group removal, and 2) removal of protecting groups from intermediates to obtain 2',3'-didehydro-2',3'-dideoxyinosine followed by hydrogenation to obtain didanosine [1].

Enzymatic Synthesis Development

Enzymatic approaches represent a significant advancement in didanosine synthesis, offering improved selectivity and milder reaction conditions. The primary enzymatic route utilizes adenosine deaminase-mediated deamination of 2',3'-dideoxyadenosine to produce didanosine [2] [3]. This biotransformation reaction occurs at room temperature and provides 85% yield after recrystallization from methanol [3].

More recently, bioretrosynthetic approaches have been developed that work backward from the final product using engineered enzyme pathways [2] [4]. This five-enzyme biosynthetic pathway includes an ATP regeneration cycle and utilizes purine nucleoside phosphorylase, 1,5-phosphopentomutase, and ribokinase to convert simple sugar substrates to didanosine [2]. The bioretrosynthetic approach achieved a 9,500-fold change in nucleoside production selectivity and 50-fold increase in didanosine production compared to progenitor pathways [2] [4].

Microbial Biotransformation Systems

Industrial biotransformation employs whole-cell systems, particularly Brevibacterium pusillum DSM 20527, for the conversion of 2,3-dideoxyadenosine to didanosine [5] [6]. This actinomycetes strain demonstrates tolerance to various organic solvents and performs the deamination reaction in co-solvent systems consisting of water (pH 7.4) and organic solvents like cyclohexane in ratios of 9:1 v/v [5]. The reaction is typically carried out at 30-35°C for 16 hours with monitoring by high-performance liquid chromatography [5].

Key Intermediate Compounds in Didanosine Synthesis

The synthesis of didanosine involves several critical intermediate compounds that serve as precursors in both chemical and enzymatic routes [1] [7] [3].

Primary Intermediates in Chemical Synthesis

The most significant intermediate in chemical synthesis is 2'-deoxyinosine, which serves as the starting material for the classical synthetic route [7] [3]. From this compound, 5'-O-benzoyl-2'-deoxyinosine is formed through selective protection of the 5'-hydroxyl group [3]. This protected intermediate undergoes further transformation to form the thioimidazolide derivative before final deoxygenation [3].

Another crucial intermediate is 2',3'-didehydro-2',3'-dideoxyinosine (D4I), which can be obtained through deprotection of various 5'-protected derivatives [1]. The patent literature describes stable salts of this intermediate, particularly the sodium salt (Na-D4I·2H2O), which serves as a key compound for subsequent hydrogenation to didanosine [1]. These salts are water-soluble and stable at pH values above 8, with the solid forms existing as hydrates containing 0.5 to 3 water molecules [1].

Protecting Group Intermediates

Various protecting group strategies yield different intermediate compounds. The 5'-acetoxy-D4I intermediate is commonly employed, where the acetyl group protects the 5'-hydroxyl functionality during synthetic manipulations [1]. Another important class involves 2',3'-didehydro-5'-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)-2',3'-dideoxyinosine, which utilizes a bulky protecting group that provides enhanced stability during synthesis [1].

Silyl-protected intermediates, particularly those employing tert-butyldimethylsilyl protecting groups, offer advantages in terms of stability and selective deprotection conditions [1]. These intermediates are particularly useful in multi-step synthesis where orthogonal protection strategies are required.

Enzymatic Pathway Intermediates

In enzymatic synthesis, 2',3'-dideoxyadenosine serves as the immediate precursor to didanosine through adenosine deaminase-catalyzed deamination [2] [3]. This transformation represents a highly selective and efficient route that avoids many of the protecting group manipulations required in chemical synthesis.

The bioretrosynthetic pathway employs 2,3-dideoxyribose 5-phosphate as a key intermediate, which is generated by phosphorylation of 2,3-dideoxyribose by ribokinase and subsequently converted to 2,3-dideoxyribose 1-phosphate using 1,5-phosphopentomutase [2]. The final step involves purine nucleoside phosphorylase-mediated addition of hypoxanthine to form didanosine [2].

Sugar Intermediates

2,3-Dideoxyribose represents a fundamental sugar intermediate that can be converted to didanosine through various enzymatic routes [2]. This compound can be phosphorylated at the 5'-position to generate 2,3-dideoxyribose 5-phosphate, which then undergoes isomerization to the 1-phosphate derivative before final nucleoside formation [2].

Hypoxanthine serves as the purine base component that is coupled with the modified sugar moieties to form the final nucleoside structure [2] [3]. The coupling reaction typically employs nucleoside phosphorylase enzymes under specific pH and temperature conditions [2].

Catalytic Hydrogenation and Protecting Group Strategies

Catalytic hydrogenation represents a critical step in didanosine synthesis, particularly for the reduction of 2',3'-didehydro-2',3'-dideoxyinosine intermediates to the final saturated product [1] [8].

Hydrogenation Catalysts and Conditions

Raney nickel emerges as the preferred catalyst for didanosine hydrogenation reactions, offering excellent activity and reusability [1]. Typical reaction conditions employ 50-500g of activated Raney nickel per 100g of substrate under hydrogen atmosphere at normal pressure [1]. The hydrogenation proceeds effectively at room temperature over 10 hours, with reaction completion monitored by high-performance liquid chromatography [1].

Palladium on carbon represents an alternative catalyst system, particularly palladium on methane, which provides comparable activity to Raney nickel [1]. The choice between these catalyst systems often depends on substrate compatibility and downstream purification requirements.

The hydrogenation reaction requires careful pH control, with optimal conditions maintained between pH 8.5 and 9.5 [1]. Below pH 8, the reaction rate decreases significantly, while pH values above 11 can lead to substrate degradation [1]. The reaction typically proceeds under nitrogen atmosphere prior to hydrogen introduction to ensure an inert environment [1].

Protecting Group Selection and Installation

Benzoyl protecting groups represent the classical choice for 5'-hydroxyl protection in didanosine synthesis [3] [8]. The selective benzoylation reaction employs benzoyl chloride in pyridine solution, added dropwise to 2'-deoxyinosine suspended in pyridine [3]. This method achieves excellent regioselectivity for the primary hydroxyl group over secondary hydroxyl functionalities.

Acetyl protecting groups offer an alternative approach with different deprotection conditions [1]. The 5'-acetoxy intermediates can be prepared using standard acetylation protocols and are removed under basic conditions during the synthetic sequence [1]. These protecting groups are particularly useful when milder deprotection conditions are required.

Silyl protecting groups, especially tert-butyldimethylsilyl (TBDMS) groups, provide enhanced stability under a variety of reaction conditions [1]. These groups are stable to basic conditions, catalytic hydrogenation, and various nucleophiles, while being selectively removable using fluoride sources or acidic conditions [9].

The 2,5,5-trimethyl-1,3-dioxolan-4-carboxylate protecting group represents a specialized approach offering unique stability and deprotection characteristics [1]. This bulky protecting group provides excellent stability during synthetic manipulations while being removable under specific hydrolytic conditions [1].

Deprotection Strategies

Basic hydrolysis represents the most common deprotection method for ester-based protecting groups [1]. Sodium hydroxide or potassium hydroxide solutions at pH 8.5-11 effectively remove acetyl and carboxylate protecting groups while simultaneously enabling enolization of the purine carbonyl group to form stable salts [1]. The reaction proceeds at 5-15°C with stirring for 0.5-2 hours [1].

For benzoyl protecting groups, treatment with anhydrous methanol saturated with anhydrous ammonia at 0°C provides efficient deprotection in 90% yield [3]. This method avoids harsh basic conditions that might affect other functional groups in the molecule.

Silyl protecting group removal typically employs tetrabutylammonium fluoride (TBAF) or acid-catalyzed hydrolysis [9]. The choice of deprotection method depends on the compatibility with other functional groups and the desired reaction conditions.

Optimization of Reaction Conditions (pH, Solvent Systems, Catalysts)

The optimization of reaction conditions is crucial for achieving high yields and purity in didanosine synthesis [1] [5] [10].

pH Optimization

pH control represents one of the most critical parameters in didanosine synthesis. For the hydrolysis and deprotection steps, maintaining pH between 8.5 and 11 ensures optimal reaction rates while preventing substrate degradation [1]. Below pH 8, the reaction becomes sluggish, while pH values above 11 can lead to unwanted side reactions and product instability [1].

During catalytic hydrogenation, pH maintenance between 8.5 and 9.5 provides optimal conditions for both catalyst activity and substrate stability [1]. The pH range of 8-14 is acceptable, but the narrower range of 8.5-9.5 is preferred for maximum efficiency [1]. pH monitoring and adjustment during the reaction are essential for maintaining consistent reaction conditions.

For enzymatic reactions, pH 6.0-7.4 represents the optimal range for most biocatalytic transformations [5] [10]. Brevibacterium pusillum shows maximum activity at pH 7.4, with decreased performance outside the pH 6.5-8.0 range [5]. The enzymatic synthesis of nucleoside analogues typically employs MES buffer at pH 6.0 for optimal enzyme activity and substrate selectivity [10].

Solvent System Selection

Water-based solvent systems predominate in didanosine synthesis due to the hydrophilic nature of the substrates and intermediates [1] [5]. Pure water serves as an effective medium for many transformations, particularly when combined with appropriate pH buffering systems [1].

Aqueous-organic solvent mixtures provide enhanced solubility for hydrophobic intermediates while maintaining compatibility with enzymatic systems [1] [5]. Methanol-water mixtures are particularly effective, with ratios ranging from 1:1 to 9:1 depending on the specific reaction requirements [1]. Ethanol-water, isopropanol-water, acetonitrile-water, and acetone-water mixtures also find application in specific synthetic steps [1].

For enzymatic biotransformation, co-solvent systems consisting of water and organic phases have proven beneficial [5]. Cyclohexane-water systems in 1:9 v/v ratios provide optimal conditions for Brevibacterium pusillum-mediated transformations, reducing impurity generation while maintaining enzyme activity [5] [6]. Other organic solvents tested include methanol, toluene, n-propanol, n-hexane, n-heptane, dimethylformamide, methyl isobutyl ketone, isopropyl ether, isopropyl alcohol, 2-methoxyethanol, ethyl acetate, 1,4-dioxane, dimethyl sulfoxide, acetonitrile, 2-butanol, 1-butanol, and tert-butanol [5].

Acetonitrile emerges as particularly useful for protecting group manipulations and crystallization steps [1]. Solutions in acetonitrile at low temperatures (5°C) provide excellent conditions for controlled deprotection reactions [1].

Catalyst Optimization

Raney nickel catalyst optimization involves considerations of catalyst loading, activation procedures, and reuse protocols [1]. Typical loadings range from 50-500g per 100g of substrate, with higher loadings providing faster reaction rates but potentially complicating product isolation [1]. Fresh catalyst activation using standard procedures ensures maximum activity, while used catalyst can be regenerated for subsequent reactions [1].

The catalyst can be reused multiple times with minimal loss of activity, making the process economically attractive for large-scale production [1]. Catalyst filtration and washing procedures must be optimized to ensure complete removal from the product while maintaining catalyst integrity for reuse [1].

For enzymatic systems, catalyst optimization focuses on enzyme loading, cofactor requirements, and reaction duration [2] [5]. Brevibacterium pusillum cell loadings of 2% w/v provide optimal activity without excessive biomass handling requirements [5]. ATP regeneration systems are essential for kinase-dependent pathways, typically employing pyruvate kinase, adenylate kinase, and phosphoenolpyruvate to maintain cofactor availability [2].

Temperature Control

Temperature optimization varies significantly between chemical and enzymatic processes. Chemical transformations typically proceed effectively at room temperature (20-25°C) for hydrogenation reactions, with some steps requiring cooling to 5-15°C for selective deprotection [1]. Lower temperatures help prevent side reactions and improve selectivity, particularly during protecting group removal [1].

Enzymatic reactions generally require more precise temperature control, with optimal ranges typically between 30-37°C for most enzyme systems [5] [10]. Brevibacterium pusillum biotransformations proceed optimally at 30-35°C for 16 hours, with temperatures outside this range leading to decreased enzyme activity or cell viability [5].

Green Chemistry Approaches and Yield Maximization

The development of environmentally sustainable approaches to didanosine synthesis has become increasingly important, with focus on green chemistry principles and yield optimization strategies [11] [12] [13] [14].

Biocatalytic Approaches

Bioretrosynthesis represents a revolutionary green chemistry approach to didanosine production, utilizing engineered enzyme pathways that operate under mild conditions without toxic solvents or extreme temperatures [12] [13]. This method relies on enzymes as biological catalysts instead of the high temperatures, pressures, toxic metals, strong acids, and bases typically required in traditional synthetic chemistry [13]. The bioretrosynthetic approach can theoretically produce almost any organic molecule from simple sugars, offering both cost and environmental advantages [13].

The five-enzyme biosynthetic pathway developed for didanosine synthesis includes purine nucleoside phosphorylase, 1,5-phosphopentomutase, and ribokinase, operating with cofactor regeneration systems [2]. This pathway achieved a 9,500-fold change in nucleoside production selectivity and 50-fold increase in didanosine production compared to traditional methods [2]. The enzymatic approach eliminates many toxic reagents and reduces waste generation significantly [13].

Whole-cell biotransformation using Brevibacterium pusillum offers another green alternative, converting 2,3-dideoxyadenosine to didanosine under mild aqueous conditions [5] [6]. This approach reduces impurity generation and operates under environmentally benign conditions using water-based solvent systems [5]. The bacterial system shows tolerance to various organic solvents, enabling process optimization without compromising environmental compatibility [6].

Sustainable Synthesis Methodologies

The development of protecting group-free synthesis routes represents a major advancement in green chemistry approaches [11] [15]. Traditional nucleoside synthesis relies heavily on multiple protecting groups, leading to increased step count, waste generation, and solvent consumption [15]. New methodologies focus on direct glycosylation approaches that minimize or eliminate protecting group requirements [15].

Atom-efficient reactions that maximize raw material utilization have been prioritized in modern didanosine synthesis [14]. These approaches reduce the number of synthetic steps and enhance overall process efficiency by minimizing waste generation [14]. The optimization focuses on synthetic pathways that incorporate the maximum number of starting material atoms into the final product [14].

Solvent selection emphasizes bio-derived and water-based systems over traditional organic solvents [14]. Water-based reaction media, when compatible with the chemistry, offer significant environmental advantages while often improving reaction selectivity [14]. The transition toward renewable feedstocks aligns nucleoside production with broader sustainability goals [14].

Catalyst Development

Earth-abundant metal catalysts are replacing traditional precious metal systems in didanosine synthesis [14]. Iron and copper-based catalysts offer more sustainable alternatives to palladium and other rare metals, reducing both cost and environmental impact [14]. These catalyst systems often provide comparable or superior performance while utilizing more abundant and environmentally benign metals [14].

Recyclable catalyst systems minimize waste and reduce overall process costs [14]. Raney nickel catalyst reuse in didanosine hydrogenation exemplifies this approach, with multiple reaction cycles possible using the same catalyst batch [1]. Recovery and regeneration protocols ensure maintained catalyst activity while reducing material consumption [14].

Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery compared to homogeneous systems [14]. The use of supported metal catalysts enables straightforward catalyst separation by filtration, simplifying downstream processing and enabling catalyst reuse [14].

Yield Optimization Strategies

Reaction condition optimization has achieved significant yield improvements in both chemical and enzymatic routes [1] [11]. For chemical synthesis, careful pH control during deprotection and hydrogenation steps ensures minimal side product formation while maximizing desired product yield [1]. The optimization of catalyst loading, reaction time, and temperature provides further yield enhancements [1].

Enzymatic route optimization focuses on enzyme engineering and reaction condition fine-tuning [2] [10]. Directed evolution approaches have improved enzyme selectivity and activity toward non-natural substrates, resulting in substantial yield improvements [2]. The engineering of purine nucleoside phosphorylase achieved a 16-fold increase in didanosine formation and 8.7-fold decrease in undesired inosine formation [2].

Process integration strategies combine multiple synthetic steps to minimize intermediate isolation and purification requirements [1]. The use of crude intermediates in subsequent reactions reduces processing costs and solvent consumption while maintaining overall yield [1]. Sequential reactions in the same solvent system eliminate solvent exchange steps and associated material losses [1].

Crystallization optimization provides high-purity products while maximizing recovery yields [1]. The use of appropriate anti-solvents, such as isopropanol for sodium salt crystallization, ensures efficient product isolation [1]. Recrystallization from methanol provides high-purity didanosine when required for pharmaceutical applications [1].

Green Metrics and Assessment

Environmental impact assessment using green chemistry metrics enables quantitative evaluation of synthesis improvements [15]. These metrics evaluate factors such as energy consumption, waste generation, and solvent usage, providing comprehensive understanding of the ecological footprint [15]. E-factor analysis reveals that current methods are generally laborious and inefficient, with high overall E-factors primarily composed of solvent contributions [15].

Shorter synthetic routes using fewer protecting groups tend to perform better regarding route E-factors, despite potentially lower yields in individual steps [15]. This finding emphasizes the importance of overall process efficiency rather than optimization of individual transformations [15]. The heavy reliance on chromatographic purification in traditional methods significantly contributes to poor environmental metrics [15].

Life cycle assessment approaches provide broader evaluation of environmental impact, considering raw material extraction, manufacturing, use, and disposal phases [15]. These comprehensive assessments guide decision-making toward more sustainable synthesis approaches and identify opportunities for further improvement [15].

Future Directions

Non-chromatographic purification methods represent a key area for future development, as chromatography contributes significantly to solvent waste and process complexity [15]. Alternative purification approaches, including crystallization, extraction, and membrane-based separations, offer potential solutions [15].

Higher substrate loading strategies minimize solvent waste accumulation while improving process economics [15]. Concentrated reaction conditions, when compatible with the chemistry, provide dual benefits of reduced environmental impact and improved cost-effectiveness [15].

Integration of computational design tools enables prediction and optimization of synthetic routes before experimental implementation [14]. These tools help identify more sustainable synthetic pathways and predict environmental impact, guiding research toward greener synthesis approaches [14].

Purity

Physical Description

Solid

Color/Form

White, nonhygroscopic, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

160-163 °C

160 - 163 °C

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Didanosine in combination with other antiretroviral agents is indicated for the treatment of HIV-1 infection. Additionally, didanosine is indicated in the treatment of adults and children over 6 months of age with advanced HIV infection who are intolerant of zidovudine therapy or who have demonstrated significant clinical or immunologic deterioration during zidovudine therapy; didanosine is also indicated in the treatment of adults with advanced HIV infection who have received prior zidovudine therapy. /Included in US product labeling/

Didanosine is also used in combination with zidovudine. /NOT included in US product labeling/

Mechanism of Action

The complete mechanism(s) of antiviral activity of didanosine has not been fully elucidated. Following conversion to a pharmacologically active metabolite, didanosine apparently inhibits replication of retroviruses, including human immunodeficiency virus, by interfering with viral RNA directed DNA polymerase (reverse transcriptase). The drug, there exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. Like other nucleoside reverse transcriptase inhibitors (eg, abacavir, lamivudine, stavudine, zalcitabine, zidovudine) and other nucleoside antiviral agents (eg, acyclovir, ganciclovir, ribavirin), the antiviral activity of didanosine appears to depend on intracellular conversion of the drug to a 5'-triphosphate metabolite; thus, dideoxyadenosine-5'-triphosphate and not unchanged didanosine appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside analog antiviral agents and in the enzymatic pathways involved.

Dideoxyadenosine-5'-triphosphate can bind to inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma-polymerases, in vitro. However, dideoxyadenosine-5'-triphosphate and other dideoxynucleoside triphosphate appear to have much greater affinity for viral RNA directed DNA polymerase than for mammalian DNA polymerases, particularly mammalian DNA alpha-polymerase, a DNA enzyme essential for cell division and cellular DNA repair. This differential sensitivity of mammalian and viral DNA polymerases to dideoxynucleotide triphosphates may account, in part, for some of the antiviral selectivity of these drugs in cells that can phosphorylate them. However, inhibition of beta- and gamma-polymerases by these drugs may account to some extent, for the toxic effects associated with didanosine and other dideoxynucelosides in humans.

Vapor Pressure

Absorption Distribution and Excretion

Based on data from in vitro and animal studies, it is presumed that the metabolism of didanosine in man occurs by the same pathways responsible for the elimination of endogenous purines. Purines are eliminated by the kidneys.

A single oral dose of 375 mg didanosine was administered to two pregnant women (length of amenorrhoea, 21 and 24 weeks). Maternal blood was collected by venepuncture, and amniotic fluid and fetal blood samples were taken 65 and 78 min after treatment. Didanosine crossed the placenta, with fetal:maternal ratios of 0.14 and 0.19.

Presence of food in the GI tract generally decreases the rate and extent of absorption of oral didanosine. If didanosine delayed-release capsules are administered with food, peak plasma concentrations and AUC of the drug are decreased approximately 46 and 19%, respectively. In one study, the bioavailability of chewable/dispersible, buffered tablets of didanosine administered up to 30 minutes prior to a meal was similar to the drug's bioavailability under fasting conditions. When the tablets were administered up to 2 hours after a meal, peak plasma concentrations and AUC of didanosine were decreased approximately 55%.

Antacids increase the oral bioavailability of didanosine.

Didanosine is rapidly, but incompletely, absorbed following oral administration, and peak plasma concentration of the drug generally are attained within 0.25-1.5 hr following administration of a single dose of the drug given as chewable/dispersible, buffered tablets or buffered powder for oral solution. Bioavailability of didanosine given as chewable/dispersible, buffered tablets is about 20-25% greater than the bioavailability of the drug given as an oral solution prepared from the buffered powder, and the pharmacokinetics following a 200 mg dose of chewable/dispersible, buffered tablets are approximately equivalent to those following a 250 mg dose of the buffered powder for oral solution.

For more Absorption, Distribution and Excretion (Complete) data for DIDEOXYINOSINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic fate of didanosine has not been fully evaluated in humans; however, because didanosine is an analog of inosine, a naturally occurring purine nucleoside, metabolism of the drug presumably would occur via the same pathways responsible for the elimination of endogenous purines.

Intracellularly, didanosine is converted to dideoxyinosine-5'-monophosphate. ...The monophosphate derivative may then be aminated to dideoxyadenosine-5'-monophosphate in a reaction catalysed by adenylosuccinate synthetase/lyase and phosphorylated to dideoxyadenosine-5'-diphosphate and to dideoxyadenosine-5'-triphosphate via other enzymes (eg, purine nucleoside monophosphate /kinase/, purine /nucleoside/ diphosphate kinase). Intracellular (host cell) conversion of didanosine to triphosphate derivative is necessary for the antiviral activity of the drug.

Didanosine is metabolized along two pathways. A quantitatively minor pathway that is responsible for the antiretroviral activity of the drug involves phosphorylation and reversible amination of didanosine monophosphate to dideoxyadenosine monophosphate through the action of adenylosuccinate synthetase and adenylosuccinate lyase. The dideoxyadenosine monophosphate is further phosphorylated to the triphosphate (ddATP) by purine nucleoside monophosphate kinase and purine nucleoside diphosphate kinase. The intracellular half-time of ddATP is 1224 hr, suggesting that less frequent dosing may be required than with zidovudine or zalcitabine. In addition to inhibiting the viral reverse transcriptase, ddATP becomes incorporated into DNA and terminates the replicating DNA chain in both cellular and viral DNA. Although dideoxyadenosine phosphorylation is critical to the mechanism of antiviral activity, it is responsible for only a small fraction of the total drug disposition. Approximately 40% of the total dose is recovered as unchanged drug in the urine, about 50% as hypoxanthine and about 4% as uric acid, while non-renal clearance occurs via metabolism and/or biliary excretion. The major metabolic pathway involves metabolism to uric acid through purine nucleotide phosphorylase, which produces hypoxanthine. This compound either re-enters the purine nucleotide pools or is further metabolized to xanthine and uric acid through the action of xanthine oxidase.

Wikipedia

Naltrexone

FDA Medication Guides

Didanosine

FOR SOLUTION;ORAL

BRISTOL-MYERS SQUIBB

12/17/2018

Videx EC

CAPSULE, DELAYED REL PELLETS;ORAL

BRISTOL MYERS SQUIBB

Drug Warnings

Pancreatitis has occurred in 3% of children (2 of 60) receiving didanosine in dosages less than 300 mg/sq m daily and in 13% of those (5 of 38) receiving higher dosages. Although neuropathy has been reported only rarely in children receiving didanosine, signs and symptoms of neuropathy may be difficult to assess in children, and physicians should monitor children closely for this adverse effect.

Retinal changes and optic neuritis have been reported in a few children receiving didanosine. The manufacturer recommends that all children receiving the drug receive dilated retinal examinations every 6 months and whenever a change in vision occurs.

Because oral absorption of ciprofloxacin may be decreased in the presence of antacids containing magnesium, calcium, or aluminum, the manufacturer of didanosine recommends that didanosine (given as chewable/dispersible, buffered tablets; buffered powder for oral solution; or unbuffered pediatric powder for oral solution that has been admixed with antacid) be administered at least 2 hours after or 6 hours before an oral dose of ciprofloxacin. In 8 HIV-infected patients, the steady-state AUC of ciprofloxacin was decreased an average of 26% when ciprofloxacin was administered 2 hours prior to a chewable/dispersible, buffered didanosine tablet. The AUC of ciprofloxacin was on average 98% lower in healthy individuals who received ciprofloxacin and didanosine-placebo buffered tablets concomitantly.

For more Drug Warnings (Complete) data for DIDEOXYINOSINE (29 total), please visit the HSDB record page.

Biological Half Life

In adults with HIV infection, the plasma half-life of didanosine averages 0.97-1.6 hr (range: 0.3-4.64 hr). In children and adolescents with HIV infections, the plasma half-life averages 0.8 hr (range 0.51-1.2 hr).

Use Classification

Methods of Manufacturing

General Manufacturing Information

Interactions

The antiretroviral effects of didanosine and zidovudine are synergistic against HIV-1 (strain HTLV-IIIB) when tested in vitro in MT-4 cells, peripheral blood lymphocytes, and macrophages.

Although the clinical importance is unclear, some patients with HIV infections receiving ... triazolam and didanosine reportedly became confused while the drugs were administered concomitantly; the confusion resolved when both drugs were discontinued and did not recur when didanosine therapy was reinitiated alone. Confusion can occur with benzodiazepine therapy alone, and additional study is needed to determine whether an interaction exists.

Concomitant administration of an oral antacid increases the oral bioavailability of didanosine.

For more Interactions (Complete) data for DIDEOXYINOSINE (16 total), please visit the HSDB record page.

Stability Shelf Life

Didanosine chewable/dispersible, buffered tablets should be stored in tight containers at 15-30 °C. If the tablets are dispersed in water, the resulting dispersion is stable for 1 hour at room temperature. ... Didanosine buffered powder for oral solution should be stored at 15-30 °C. After reconstitution of the buffered powder with water, didanosine oral solution may be stored at room temperature for up to 4 hours.

Didanosine reportedly has only limited stability in vitro in whole blood samples; samples of whole blood should be kept on ice and plasma should be separated as soon as possible. In plasma or buffered urine samples in vitro, didanosine is stable when heated at 57 °C for 3 hours and also is stable for at least 12 months when frozen at -20 °C.

Didanosine is stable at neutral or slightly alkaline pH, but is unstable at acidic pH. At pH less than 3, didanosine is completely hydrolyzed to hypoxanthine and 2',3'-dideoxyribose in less than 2 minutes at 27 °C.

Bulk: The compound is stable for at least 6 weeks at room temperature and 45 °C under both light and dark conditions. Solution: The compound is stable as a 0.5 mg/mL aqueous solution for more than 24 hrs under normal laboratory conditions.

Dates

2: Stotts M, Chisholm P, Nurutdinova D, Maddur H. A Case of Non-Cirrhotic Portal Hypertension Associated With Chronic Didanosine Therapy. ACG Case Rep J. 2015 Jan 16;2(2):119-20. doi: 10.14309/crj.2015.24. eCollection 2015 Jan. PubMed PMID: 26157933; PubMed Central PMCID: PMC4435383.

3: Cunha RD, Abreu CM, Sousa AK, Mabombo VC, Nijhuis M, de Jong D, Tanuri A. Short Communication: In Vitro Accumulation of Drug Resistance Mutations in Chimeric Infectious Clones Containing Subtype B or C Reverse Transcriptase and Selected with Tenofovir or Didanosine. AIDS Res Hum Retroviruses. 2015 Aug;31(8):851-8. doi: 10.1089/AID.2014.0324. Epub 2015 Jul 16. PubMed PMID: 26075306.

4: Ferreira da Silva C, Severino P, Martins F, Santana MH, Souto EB. Didanosine-loaded chitosan microspheres optimized by surface-response methodology: a modified "Maximum Likelihood Classification" approach formulation for reverse transcriptase inhibitors. Biomed Pharmacother. 2015 Mar;70:46-52. doi: 10.1016/j.biopha.2014.12.047. Epub 2015 Jan 13. PubMed PMID: 25776478.

5: Gómez-Rubio J, Bárcena-Atalaya AB, Macías-García L, Lozano de León-Naranjo F. [Non-cirrhotic portal hypertension associated with didanosine: An unusual cause of gastrointestinal bleeding]. Med Clin (Barc). 2015 Jul 6;145(1):45. doi: 10.1016/j.medcli.2014.09.014. Epub 2014 Dec 13. Spanish. PubMed PMID: 25510631.

6: Seremeta KP, Tur MI, Pérez SM, Höcht C, Taira C, López Hernández OD, Sosnik A. Spray-dried didanosine-loaded polymeric particles for enhanced oral bioavailability. Colloids Surf B Biointerfaces. 2014 Nov 1;123:515-23. doi: 10.1016/j.colsurfb.2014.09.055. Epub 2014 Oct 6. PubMed PMID: 25444665.

7: Severino P, Da Silva CF, Dalla Costa TC, Silva H, Chaud MV, Santana MH, Souto EB. In vivo absorption of didanosine formulated in pellets composed of chitosan microspheres. In Vivo. 2014 Nov-Dec;28(6):1045-50. PubMed PMID: 25398797.

8: Dziuban EJ, Raizes E, Koumans EH. A farewell to didanosine: harm reduction and cost savings by eliminating use of didanosine. Int J STD AIDS. 2015 Oct;26(12):903-6. doi: 10.1177/0956462414554433. Epub 2014 Oct 2. PubMed PMID: 25281538; PubMed Central PMCID: PMC4677683.

9: Sun R, Eriksson S, Wang L. Down-regulation of mitochondrial thymidine kinase 2 and deoxyguanosine kinase by didanosine: implication for mitochondrial toxicities of anti-HIV nucleoside analogs. Biochem Biophys Res Commun. 2014 Jul 25;450(2):1021-6. doi: 10.1016/j.bbrc.2014.06.098. Epub 2014 Jun 26. PubMed PMID: 24976398.

10: Steegen K, Levin L, Ketseoglou I, Bronze M, Papathanasopoulos MA, Carmona S, Stevens W. High-level cross-resistance to didanosine observed in South African children failing an abacavir- or stavudine-based 1st-line regimen. PLoS One. 2014 May 9;9(5):e97067. doi: 10.1371/journal.pone.0097067. eCollection 2014. PubMed PMID: 24816790; PubMed Central PMCID: PMC4016228.